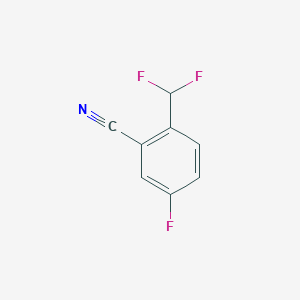

2-(Difluoromethyl)-5-fluorobenzonitrile

Description

Properties

Molecular Formula |

C8H4F3N |

|---|---|

Molecular Weight |

171.12 g/mol |

IUPAC Name |

2-(difluoromethyl)-5-fluorobenzonitrile |

InChI |

InChI=1S/C8H4F3N/c9-6-1-2-7(8(10)11)5(3-6)4-12/h1-3,8H |

InChI Key |

FOQJQOXJOLVNJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)C(F)F |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 2 Difluoromethyl 5 Fluorobenzonitrile and Analogs

Strategies for the Construction of Fluorinated Benzonitrile (B105546) Architectures

Building the foundational fluorinated benzonitrile scaffold involves two key transformations: the installation of the cyano group onto an aromatic ring and the site-selective introduction of fluorine.

The conversion of aryl halides to benzonitriles is a fundamental and widely utilized transformation in organic synthesis. This process, often referred to as cyanation, typically involves the substitution of a halogen atom (Cl, Br, I) on the aromatic ring with a cyanide-containing reagent. researchgate.net Transition metal catalysis, particularly with palladium and copper, has become the predominant method for achieving this transformation with high efficiency and broad substrate scope.

Palladium-catalyzed cyanation reactions, such as the Rosenmund-von Braun reaction, often employ a palladium(0) catalyst, a suitable ligand (e.g., a phosphine), and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). These methods are valued for their tolerance of various functional groups and their applicability to a wide range of aryl halides. Another approach involves the use of cyanogen (B1215507) halides, such as cyanogen bromide or chloride, which are reactive compounds that can introduce the cyano group. wikipedia.org

Copper-mediated cyanations are also a classical and effective method. These reactions typically use copper(I) cyanide (CuCN), often in a polar, high-boiling solvent like DMF or NMP. While requiring harsher conditions than some palladium-catalyzed systems, they remain a robust option for specific substrates.

Table 1: Comparison of Common Cyanation Methods for Aryl Halides

| Method | Catalyst/Reagent | Typical Substrate | Advantages | Disadvantages |

|---|---|---|---|---|

| Palladium-Catalyzed Cyanation | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Zn(CN)₂ | Aryl bromides, iodides, triflates | Mild conditions, high functional group tolerance | Catalyst cost, potential for ligand sensitivity |

| Copper-Mediated Cyanation | CuCN | Aryl iodides, activated aryl bromides | Low cost of reagent, robust for certain substrates | High temperatures often required, stoichiometric copper |

| Cyanogen Halide Cyanation | Cyanogen bromide (BrCN) | Activated arenes | Direct cyanation possible | High toxicity of reagents wikipedia.org |

Achieving site-selective fluorination is critical for controlling the properties of the final molecule. The two primary strategies for introducing fluorine onto an aromatic ring are electrophilic fluorination and nucleophilic aromatic substitution.

Electrophilic fluorination involves the use of a reagent that delivers an "F⁺" equivalent to an electron-rich aromatic ring. The most common class of reagents for this purpose is the N-F reagents, with F-TEDA-BF₄ (Selectfluor) being a prominent example. Theoretical studies indicate that the mechanism of fluorination with Selectfluor can proceed through a single electron transfer (SET) pathway, where an electron is transferred from the aromatic substrate to the fluorinating agent. rsc.org This method allows for the direct fluorination of C-H bonds in positions dictated by the electronic nature of the substituents already on the ring.

Nucleophilic aromatic substitution (SₙAr), or the Halex reaction, is another powerful method. In this approach, a good leaving group (such as -NO₂ or a halogen) on an aromatic ring that is activated by electron-withdrawing groups is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF). The synthesis of 2-fluorobenzonitrile (B118710) itself can be accomplished by heating 2-chlorobenzonitrile (B47944) with spray-dried potassium fluoride in a high-boiling solvent.

Table 2: Strategies for Site-Selective Aromatic Fluorination

| Strategy | Reagent Type | Mechanism | Directing Effects | Key Features |

|---|---|---|---|---|

| Electrophilic Fluorination | N-F reagents (e.g., Selectfluor) | Single Electron Transfer (SET) or Sₙ2 rsc.org | Directed by electron-donating groups (ortho-, para-directing) | Fluorinates C-H bonds directly; suitable for electron-rich arenes. |

| Nucleophilic Aromatic Substitution (SₙAr) | Nucleophilic fluoride (e.g., KF, CsF) | Meisenheimer complex formation | Requires activation by electron-withdrawing groups (ortho-, para- to leaving group) | Displaces a leaving group (e.g., Cl, NO₂); suitable for electron-poor arenes. |

Methodologies for Difluoromethyl Group Incorporation

The difluoromethyl (-CF₂H) group is a valuable substituent in medicinal chemistry, and several methods have been developed for its direct installation onto aromatic rings.

Direct C-H difluoromethylation via a radical pathway has emerged as a highly effective strategy, avoiding the need for pre-functionalized substrates. nih.gov These methods typically rely on the generation of a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring. Visible-light photoredox catalysis is a particularly mild and efficient way to generate these radicals. acs.org

In a typical system, a photocatalyst absorbs visible light and enters an excited state. It can then engage in a single electron transfer with a difluoromethyl radical precursor, such as sodium difluoromethanesulfonate (HCF₂SO₂Na) or other specialized sulfone reagents. nih.govrsc.org This process generates the •CF₂H radical under neutral and ambient conditions, which can then be captured by an electron-rich (hetero)arene to furnish the difluoromethylated product. acs.orgrsc.org

Transition metal-catalyzed cross-coupling reactions provide a reliable route to form C(sp²)-CF₂H bonds. rsc.org These reactions pair an aryl-metal species or an aryl halide with a difluoromethyl-containing coupling partner.

Recent advances have focused on using earth-abundant metals like copper and iron. rsc.org For instance, iron-catalyzed protocols can couple diaryl zinc reagents with a difluoromethyl source like 2-PySO₂CF₂H. Copper-mediated reactions are also widely studied for forming C(sp²)-CF₂H bonds, though the process can be demanding. rsc.org Palladium-catalyzed methods, while less common for difluoromethylation compared to trifluoromethylation, have also been developed, such as the decarbonylative difluoromethylation of acid chlorides. nih.gov Rhodium has also been shown to catalyze Negishi-type cross-coupling reactions to form C(sp²)-F bonds. nih.gov

Table 3: Selected Cross-Coupling Methods for C(sp²)-CF₂H Bond Formation

| Metal Catalyst | Aryl Component | Difluoromethyl Source | Key Features | Reference |

|---|---|---|---|---|

| Iron | Diaryl zinc reagents | 2-PySO₂CF₂H | Uses an earth-abundant metal, mild conditions | rsc.org |

| Copper | Aryl boronic acids | TMSCF₂H | Stoichiometric or catalytic use of copper | rsc.org |

| Palladium | Acid chlorides | (bpy)Cu(CF₂H)₂ | Decarbonylative cross-coupling at room temperature | nih.gov |

| Rhodium | Organozinc reagents | Fluorinated olefins | Negishi-type cross-coupling via C-F activation | nih.gov |

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a versatile tool for introducing fluorine. cas.cn It can be generated from various precursors, including fluorosulfonyldifluoroacetic acid or trimethyl(trifluoromethyl)silane (the Ruppert-Prakash reagent). cas.cnnih.gov

The primary utility of difluorocarbene in this context is its reaction with nucleophiles to form difluoromethylated compounds. For example, :CF₂ reacts readily with heteroatom nucleophiles (O, S, N) to form difluoromethyl ethers, thioethers, and amines. cas.cn While direct C-difluoromethylation of an aromatic ring with difluorocarbene is challenging, a synthetic route could be envisioned where a precursor molecule containing a nucleophilic handle is first difluoromethylated. This handle could then be converted to a nitrile in a subsequent step. The reaction of difluorocarbene can also lead to the formation of gem-difluorocyclopropanes when reacted with alkenes. cas.cn More recently, difluorocarbene has been explored as a source of C-F for constructing fluorinated heterocycles like benzothiazoles. rsc.org

Regioselective and Stereoselective Synthetic Control in Fluorinated Benzonitrile Derivatization

Achieving regioselectivity and stereoselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like 2-(difluoromethyl)-5-fluorobenzonitrile. The directing effects of existing substituents on the benzene (B151609) ring play a crucial role in determining the position of incoming groups.

The introduction of a difluoromethyl group often involves specialized reagents and conditions to control its placement. While direct difluoromethylation of a pre-functionalized benzonitrile can be challenging, an alternative approach involves the synthesis of a precursor already containing the difluoromethyl group, such as 2-(difluoromethyl)-5-fluorophenylboronic acid. The synthesis of such precursors allows for subsequent palladium-catalyzed cross-coupling reactions to introduce the nitrile group or other functionalities in a regioselective manner.

Stereoselectivity becomes a factor when chiral centers are present or introduced. While the target molecule itself is achiral, the synthesis of its chiral analogs often employs asymmetric catalysis. For example, the enantioselective organocatalytic reduction of trifluoromethyl aryl ketoimines has been shown to produce chiral fluorinated amines with high stereochemical efficiency. mdpi.com Such principles can be extended to the synthesis of chiral derivatives of 2-(difluoromethyl)-5-fluorobenzonitrile. The development of stereoselective methods for the synthesis of mono-fluoroalkenes and other fluorinated compounds provides a toolbox of reactions that could be adapted for creating chiral centers adjacent to the fluorinated group. google.comacs.org

A summary of reagents and conditions influencing regioselectivity in the synthesis of related benzonitriles is presented in Table 1.

Table 1: Regioselective Reactions in the Synthesis of Fluorinated Benzonitrile Precursors

| Starting Material | Reagent(s) | Product | Reaction Type | Ref. |

|---|---|---|---|---|

| o-Fluorobenzonitrile | Dibromohydantoin, H₂SO₄ | 5-Bromo-2-fluorobenzonitrile | Bromination | google.com |

| 3-Bromo-4-fluoro-benzaldehyde | CuCN | 2-Fluoro-5-formylbenzonitrile | Cyanation | chemicalbook.com |

| o-Fluorobenzoyl chloride | 1. NH₃·H₂O; 2. Dehydrating agent; 3. Dibromohydantoin, H₂SO₄ | 5-Bromo-2-fluorobenzonitrile | Multi-step synthesis | google.com |

One-Pot and Cascade Reaction Sequences for Enhanced Synthetic Efficiency

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. These strategies aim to combine multiple reaction steps into a single operation without the isolation of intermediates.

For the synthesis of fluorinated benzonitriles and their analogs, several one-pot procedures have been developed for related compound classes. For example, the synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzo-1,3-diazoles can be achieved in a one-pot reaction from the corresponding o-phenylenediamines and trifluoroacetic or difluoroacetic acid. scite.airesearchgate.net This suggests the feasibility of developing similar one-pot strategies for the synthesis of 2-(difluoromethyl)-5-fluorobenzonitrile from appropriately substituted precursors.

Cascade reactions, where the product of one reaction triggers a subsequent transformation, are particularly elegant for building molecular complexity. A notable example is the Sc(OTf)₃-catalyzed C2-selective cyanation/defluorination cascade of perfluoroalkylated 3-indolylmethanols with TMSCN. acs.org This reaction demonstrates the possibility of a tandem process involving both cyanation and a modification of a fluorinated group. While this example is in a different heterocyclic system, the underlying principles of tandem catalysis could inspire the design of cascade reactions for the synthesis of 2-(difluoromethyl)-5-fluorobenzonitrile. For instance, a cascade reaction could potentially be designed starting from a precursor that undergoes in-situ difluoromethylation followed by cyanation.

The Mukaiyama-Aldol and Prins reactions have been combined into a domino process to create highly functionalized five-membered rings, controlling up to five stereocenters in a single pot. nih.gov This highlights the power of cascade reactions in complex molecule synthesis and provides a conceptual framework for developing sophisticated synthetic routes to functionalized fluorinated benzonitriles.

A hypothetical one-pot synthesis of 2-(difluoromethyl)-5-fluorobenzonitrile could involve the reaction of a suitable precursor like 2-bromo-5-fluorobenzaldehyde (B45324) with a difluoromethylating agent and a cyanide source under conditions that promote sequential or concurrent reactions.

Table 2: Examples of One-Pot and Cascade Reactions for Related Fluorinated Compounds

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Class | Ref. |

|---|---|---|---|---|

| One-Pot Synthesis | o-Phenylenediamines, Trifluoroacetic/Difluoroacetic acid | Not specified | 2-Trifluoromethyl/Difluoromethyl-benzo-1,3-diazoles | scite.airesearchgate.net |

| Cascade Reaction | Perfluoroalkylated 3-indolylmethanols, TMSCN | Sc(OTf)₃ | 3-(2-Cyano)-indolyl substituted gem-difluoroalkenes | acs.org |

Synthesis and Derivatization of Key Precursors and Intermediates

The synthesis of 2-(difluoromethyl)-5-fluorobenzonitrile often relies on the preparation and subsequent functionalization of key precursors and intermediates. The strategic choice of these intermediates is crucial for the successful construction of the target molecule.

A common strategy involves the synthesis of a benzonitrile ring with appropriate leaving groups that can be subsequently converted to the desired functionalities. For example, 2-bromo-5-fluorobenzonitrile (B41413) is a versatile intermediate. ossila.combiosynth.com The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, while the fluorine atom can undergo nucleophilic aromatic substitution. This differential reactivity allows for the selective introduction of different groups. ossila.com

Another important class of precursors are formyl-substituted benzonitriles. 2-Fluoro-5-formylbenzonitrile, for instance, is a key intermediate in the synthesis of pharmaceuticals like Olaparib. google.com Its synthesis can be achieved through various routes, including the oxidation of the corresponding benzyl (B1604629) alcohol or the cyanation of a bromo-benzaldehyde. chemicalbook.com A patent describes a method starting from o-fluorobenzonitrile, which undergoes reaction with an aldehyde and a halide under acidic conditions, followed by hydrolysis and oxidation to yield the target 2-fluoro-5-formylbenzonitrile. google.com The aldehyde group in this intermediate can then be a handle for introducing the difluoromethyl group through various fluorination techniques.

Boronic acids are also valuable intermediates in organic synthesis. The synthesis of (2-(difluoromethyl)-5-fluorophenyl)boronic acid would provide a direct precursor to the target molecule via a cyanation reaction. While the specific synthesis of this boronic acid is not detailed in the provided context, the synthesis of other substituted phenylboronic acids is well-established and could be adapted.

The derivatization of these precursors is a key step in reaching the final product. For example, the conversion of a bromo-substituted benzonitrile to the corresponding difluoromethyl-substituted compound could potentially be achieved through a transition-metal-catalyzed difluoromethylation reaction.

Table 3: Synthesis of Key Precursors for Fluorinated Benzonitriles

| Precursor | Starting Material(s) | Key Reagents | Yield | Ref. |

|---|---|---|---|---|

| 2-Fluoro-5-formylbenzonitrile | 3-Bromo-4-fluoro-benzaldehyde | CuCN | - | chemicalbook.com |

| 2-Fluoro-5-formylbenzonitrile | Intermediate II (from o-fluorobenzonitrile) | Pyridinium chlorochromate | 65% | chemicalbook.com |

| 5-Bromo-2-fluorobenzonitrile | o-Fluorobenzoyl chloride | 1. NH₃·H₂O; 2. Dehydrating agent; 3. Dibromohydantoin, H₂SO₄ | - | google.com |

Chemical Reactivity and Mechanistic Investigations of 2 Difluoromethyl 5 Fluorobenzonitrile

Mechanistic Elucidation of Fluorine-Mediated Transformations in Aromatic Systems

Fluorine's high electronegativity and the unique properties of the C-F bond play a crucial role in the reactivity of fluorinated aromatic compounds. The difluoromethyl (CF2H) group, in particular, is of significant interest in medicinal chemistry as it can act as a bioisostere for alcohol, thiol, and amine groups due to its acidic proton, which can participate in hydrogen bonding. nih.gov The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of molecules, making fluorination a key strategy in drug design. mdpi.com

The difluoromethyl group is considered to possess a nucleophilic radical (•CF2H). nih.gov This characteristic influences its reactivity in radical reactions. For effective electrophilic difluoromethylation, the difluoromethyl reagent often requires an electron-withdrawing auxiliary group to enhance the electrophilicity of the resulting difluorinated carbon radical. nih.gov

In the broader context of fluorine-mediated transformations, the reactivity of fluorinated compounds is also dictated by stereoelectronic effects associated with the C-F bond. researchgate.net These effects, combined with the steric and electronic influence of fluorine and fluorinated groups, are fundamental to understanding their chemical behavior. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Benzonitrile (B105546) Substrates

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for functionalizing aromatic rings. researchgate.netyoutube.com It typically proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comyoutube.com The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negative charge of the intermediate. youtube.com

The fluorine atom in 2-(difluoromethyl)-5-fluorobenzonitrile, along with the electron-withdrawing nitrile and difluoromethyl groups, activates the aromatic ring towards SNAr reactions. The rate and regioselectivity of SNAr reactions can be predicted using computational models that consider factors like the LUMO energy of the electrophile and the molecular electrostatic potential at the reaction center. chemrxiv.org

While classical SNAr reactions are common, radical-mediated pathways can also occur, particularly under photoredox catalysis conditions. Organic photoredox catalysis enables the nucleophilic defluorination of even unactivated fluoroarenes under mild conditions. nih.gov This method can be applied to a variety of nucleophiles, including azoles, amines, and carboxylic acids. nih.gov The mechanism involves the formation of a radical cation, which accelerates the nucleophilic aromatic substitution. nih.gov

Reactivity Profiling of the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional group in organic synthesis due to its unique electronic structure. researchgate.net It possesses a polarized triple bond, making the carbon atom electrophilic and the nitrogen atom nucleophilic. researchgate.netnih.gov This allows the nitrile group to participate in a wide range of chemical transformations. researchgate.net

The cyano group in 2-(difluoromethyl)-5-fluorobenzonitrile can be converted into various other functional groups. Common transformations include hydrolysis to carboxylic acids, reduction to primary amines, and reaction with organometallic reagents to form ketones. The nitrile group can also participate in cycloaddition reactions to form heterocyclic compounds. researchgate.net The reactivity of the nitrile group towards nucleophiles, such as cysteine residues in proteins, is a key consideration in the design of covalent inhibitors. nih.gov The electrophilicity of the nitrile, and thus its reactivity, is enhanced by the electron-withdrawing effects of the fluorine and difluoromethyl substituents on the aromatic ring. nih.gov

Electronic and Steric Influence of Fluorine and Difluoromethyl Substituents on Aromatic Reactivity

The fluorine atom and the difluoromethyl group exert significant electronic and steric effects on the reactivity of the benzonitrile ring.

Electronic Effects: Both the fluorine atom and the difluoromethyl group are strongly electron-withdrawing due to the high electronegativity of fluorine. mdpi.com This inductive effect (-I) deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. youtube.com The difluoromethyl group, while strongly withdrawing, is less so than a trifluoromethyl group. nih.gov

Steric Effects: The fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom, allowing it to replace hydrogen without significant steric hindrance. mdpi.com The difluoromethyl group is bulkier and can influence the regioselectivity of reactions by sterically hindering attack at the ortho position.

Cycloaddition Reactions and Other Pericyclic Processes Involving Fluorinated Nitrile Species

The nitrile group can participate in cycloaddition reactions, a class of pericyclic reactions, to form various heterocyclic systems. researchgate.net For instance, [3+2] cycloadditions of nitriles with azides or nitrile oxides can yield tetrazoles or oxadiazoles, respectively. The feasibility and outcome of these reactions are governed by frontier molecular orbital (FMO) theory. youtube.com The electron-withdrawing nature of the fluorine and difluoromethyl groups on the benzonitrile ring can influence the energy levels of the nitrile's molecular orbitals, thereby affecting its reactivity in cycloaddition reactions. While specific examples for 2-(difluoromethyl)-5-fluorobenzonitrile are not detailed in the provided results, the general principles of cycloaddition reactions involving nitriles are well-established. researchgate.netyoutube.com

Theoretical and Computational Studies on 2 Difluoromethyl 5 Fluorobenzonitrile

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods are instrumental in elucidating the complex reaction mechanisms involving fluorinated organic molecules. These computational techniques allow for the detailed exploration of potential energy surfaces, identifying stable intermediates and the transition state structures that connect them. For reactions involving benzonitrile (B105546) derivatives, such as C-C bond activation, computational studies can map out the energetic landscape of the entire process. acs.org

A study on the reaction of various fluorinated benzonitriles with a nickel(0) fragment demonstrated that the process begins with the formation of an η2-nitrile complex, which subsequently transforms into the C-CN bond activation product. acs.org Theoretical calculations were essential in locating the structures of these intermediates and the transition states, providing a step-by-step understanding of the reaction pathway. acs.org Thermochemical data derived from these calculations can also predict the equilibrium between different complexes in various solvents. acs.org These approaches are directly applicable to understanding the reactivity of 2-(difluoromethyl)-5-fluorobenzonitrile in similar organometallic transformations.

Density Functional Theory (DFT) has become a primary tool for mapping the reaction pathways of complex organic reactions due to its balance of computational cost and accuracy. acs.orgnih.gov DFT calculations can effectively model the potential energy surface of a reaction, locating the lowest energy paths from reactants to products. acs.org This is achieved by optimizing the geometry of reactants, products, intermediates, and transition states.

Table 1: Application of DFT in Reaction Analysis

| Parameter | Information Gained through DFT | Relevance to 2-(Difluoromethyl)-5-fluorobenzonitrile |

|---|---|---|

| Geometry Optimization | Provides the most stable 3D structures of reactants, intermediates, transition states, and products. acs.org | Predicts the molecule's preferred shape and the structures of transient species during reactions. |

| Frequency Calculations | Confirms whether a stationary point is a minimum (real frequencies) or a transition state (one imaginary frequency). acs.org | Verifies the nature of calculated structures on the potential energy surface. |

| Energy Calculations | Determines the relative energies of different species, including reaction barriers (activation energies) and reaction enthalpies. acs.org | Helps in predicting the feasibility and rate of a potential reaction. |

| Electron Density Analysis | Maps the distribution of electrons to understand bonding and charge distribution. nih.gov | Reveals how fluorine atoms influence the electronic character of the ring and functional groups. |

Investigations into Electronic Structure, Bonding, and Aromaticity Modulation by Fluorine

The introduction of fluorine atoms into an aromatic system profoundly alters its electronic structure, bonding characteristics, and aromaticity. The high electronegativity of fluorine leads to strong inductive electron withdrawal. In 2-(difluoromethyl)-5-fluorobenzonitrile, both the difluoromethyl group (-CHF₂) and the fluorine atom on the ring exert this effect.

Computational studies based on DFT can provide a detailed picture of these electronic modifications. nih.govarxiv.org Analysis of the molecular orbitals and the electron density distribution reveals how these fluorine substituents polarize the molecule. nih.gov The C-F bonds themselves are highly polarized, and this influences the adjacent C-C bonds within the benzene (B151609) ring. This can affect the aromaticity of the system, which can be quantified using various theoretical descriptors like the six-centre index (SCI). nih.gov The presence of fluorine can modulate the bond lengths around the aromatic ring, leading to deviations from a perfectly symmetrical benzene structure. nih.gov Furthermore, the electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are significantly impacted, which in turn affects the molecule's reactivity and its spectroscopic properties. nih.govresearchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of 2-(difluoromethyl)-5-fluorobenzonitrile are critical to its physical and chemical properties. The difluoromethyl group, while sterically larger than hydrogen, is not excessively bulky, but its orientation relative to the aromatic ring is a key conformational feature. Computational methods, including ab initio calculations, are powerful tools for determining the preferred conformations of such molecules. rsc.org

Studies on related fluorinated aromatic compounds show that the interplay of steric hindrance and stereoelectronic effects governs their conformational preferences. rsc.orgresearchgate.net For instance, the difluoromethyl group's orientation can be influenced by weak intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions with the adjacent nitrile group or the fluorine atom on the ring. rsc.org

A significant feature of the difluoromethyl (-CHF₂) group is its ability to act as a hydrogen bond donor. rsc.org The hydrogen atom in the -CHF₂ group is rendered acidic by the two electron-withdrawing fluorine atoms, allowing it to form hydrogen bonds with suitable acceptors, such as the nitrogen atom of a nitrile group in another molecule or a solvent molecule.

Computational analyses are crucial for characterizing these weak interactions. nih.gov DFT studies can calculate the geometry and energy of these hydrogen bonds. nih.gov Methods like Atoms in Molecules (AIM) analysis can be used to identify bond critical points and quantify the strength and nature of these interactions, confirming them as weak, closed-shell electrostatic interactions. nih.gov In the context of 2-(difluoromethyl)-5-fluorobenzonitrile, both intramolecular and intermolecular hydrogen bonds involving the -CHF₂ group could play a significant role in determining its crystal packing and its behavior in solution.

Table 2: Characteristics of Hydrogen Bonds Involving -CHF₂ Groups

| Interaction Type | Description | Computational Evidence |

|---|---|---|

| C-H···N | Hydrogen bond between the difluoromethyl hydrogen and the nitrogen of a nitrile group. | DFT calculations can model the bond distance and angle, while AIM theory can confirm the presence of a bond critical point. nih.gov |

| C-H···F | Weak interaction between the difluoromethyl hydrogen and a fluorine atom. | Can be identified through geometric parameters and noncovalent interaction (NCI) plots derived from computational data. nih.gov |

| C-H···O | Interaction with carbonyl oxygen or other oxygen-containing functional groups. | DFT calculations show this interaction contributes to the stabilization of certain conformers. rsc.org |

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling serves as a powerful predictive tool for understanding the reactivity and selectivity of organic molecules. By analyzing the electronic structure of 2-(difluoromethyl)-5-fluorobenzonitrile, it is possible to predict how it will behave in various chemical reactions.

The distribution of electrostatic potential on the molecular surface, which can be calculated using DFT, highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-(difluoromethyl)-5-fluorobenzonitrile, the electron-withdrawing nature of the fluorine substituents and the nitrile group would make the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. Computational models can predict the most likely sites for such an attack.

Furthermore, computational modeling is essential for understanding selectivity in reactions where multiple products are possible. acs.org By calculating the activation energies for different competing reaction pathways, chemists can predict which product will be favored kinetically. acs.org For example, in the functionalization of a related o-trifluoromethyl benzylamine, computational studies provided insight into a complex cascade reaction, helping to explain the formation of a single diastereomer. acs.org This predictive power is invaluable for designing efficient and selective synthetic routes. acs.org

Advanced Research Applications and Chemical Biology Insights of 2 Difluoromethyl 5 Fluorobenzonitrile

Utilization as a Versatile Synthetic Building Block in Complex Molecule Construction

2-(Difluoromethyl)-5-fluorobenzonitrile is recognized as a key organic building block, belonging to the classes of fluorinated building blocks, difluoromethyls, and nitriles. nih.govbldpharm.com Its structure, combining the electron-withdrawing nature of the nitrile and the unique steric and electronic effects of the difluoromethyl group, makes it a valuable intermediate for creating more complex molecular architectures. nih.govnih.gov The strategic placement of its functional groups allows for selective chemical transformations, making it a versatile precursor in multi-step syntheses.

Enabling Syntheses for Pharmaceutical and Agrochemical Lead Compounds

Fluorinated benzonitriles are critical intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and liquid crystal materials. google.com The difluoromethyl group, in particular, is a key motif in medicinal chemistry, often used as a bioisostere for hydroxyl or thiol groups, which can enhance metabolic stability and binding interactions. nih.gov

The utility of the fluorobenzonitrile core is exemplified in the synthesis of the HIF-2α (hypoxia-inducible factor-2α) inhibitor Belzutifan (PT2977). nih.gov This complex pharmaceutical, approved for treating von Hippel-Lindau (VHL) disease-associated renal cell carcinoma, features a diaryl ether core that includes a 5-fluorobenzonitrile moiety. nih.gov The synthesis of Belzutifan demonstrates how this structural unit serves as a foundational component for building highly functionalized and stereochemically complex drug molecules. nih.gov Similarly, various fluorobenzonitrile derivatives are essential for producing quinolone antibiotics, pyrethroid insecticides like transfluthrin, and other important agricultural chemicals. google.com The increasing demand for such advanced fluorinated compounds underscores the importance of building blocks like 2-(Difluoromethyl)-5-fluorobenzonitrile in the pipeline of drug discovery and agrochemical research. google.comchemrxiv.org

Role in the Development of Fluorine Chemistry Methodologies

The growing prevalence of fluorinated compounds, which constitute approximately 25% of pharmaceuticals and 40% of agrochemicals, has spurred the development of novel and more efficient fluorination methods. google.com Compounds like 2-(Difluoromethyl)-5-fluorobenzonitrile are not only products of these methods but also serve as substrates for developing further chemical transformations. The presence of the difluoromethyl group (-CF2H) is of particular interest, and methods for its selective introduction and manipulation are at the forefront of fluorine chemistry research. chemrxiv.org

Contribution to Asymmetric Synthesis and Chiral Fluorine Chemistry

The creation of chiral molecules, where a single enantiomer provides the desired therapeutic effect, is a major focus of modern drug development. mdpi.com The asymmetric synthesis of fluorinated compounds, particularly those containing difluoromethylated stereocenters, is a challenging but highly valuable endeavor. nih.govnih.gov The difluoromethyl group can significantly influence a molecule's biological activity and metabolic profile. nih.gov

Research in this area has led to the development of methods for the catalytic, asymmetric migratory geminal difluorination of alkenes. nih.gov These reactions utilize simple chiral catalysts to produce molecules with tertiary or quaternary difluoromethylated stereocenters with high enantioselectivity. nih.gov While not a catalyst itself, a building block like 2-(Difluoromethyl)-5-fluorobenzonitrile is a prime candidate for derivatization using these advanced asymmetric methodologies. The development of such techniques is crucial for transforming achiral fluorinated starting materials into single-enantiomer drugs, thereby meeting the stringent requirements of the pharmaceutical industry. mdpi.comresearchgate.net

Application in Specialized Materials Science Research

The utility of fluorinated benzonitriles extends beyond life sciences into the realm of advanced materials. nih.govgoogle.com Their inherent chemical stability and specific electronic properties make them suitable for integration into specialized materials such as high-performance polymers, liquid crystals, and components for electronic devices. google.com

Integration into Electrolyte Systems for Advanced Energy Storage

In the field of energy storage, the development of safer and more efficient electrolytes is critical for advancing lithium secondary battery technology. A patent application has identified difluorobenzonitrile anions as potential electrolyte additives. google.com These additives are designed to form a stable protective coating on the surface of the cathode, reducing detrimental side reactions between the electrode and the electrolyte. google.com This can prevent the degradation of the battery's performance over repeated charge-discharge cycles. google.com

Broader research into high-voltage lithium metal batteries supports this approach, demonstrating that "full-fluoride" electrolytes can significantly improve battery stability and performance. nih.gov These electrolytes, which use fluorinated solvents and salts, promote the formation of a protective lithium fluoride (B91410) (LiF) layer on the anode, enhancing reversibility and enabling the use of high-voltage cathodes. nih.gov The inclusion of fluorinated additives like those derived from 2-(Difluoromethyl)-5-fluorobenzonitrile aligns with this strategy to create more robust and higher-energy-density storage systems. google.comnih.gov

Principles of Isotopic Labeling for Research Tools

Isotopic labeling is a powerful technique for studying the in vivo behavior of molecules. Replacing an atom with its radioisotope allows for non-invasive imaging techniques like Positron Emission Tomography (PET). Fluorine-18 (B77423) (¹⁸F) is one of the most valuable radioisotopes for PET imaging due to its ideal half-life and imaging characteristics. nih.govresearchgate.net

The labeling of drug candidates and other bioactive molecules with ¹⁸F provides crucial information on their pharmacokinetics, biodistribution, and target engagement. researchgate.net The synthesis of ¹⁸F-labeled radiotracers from fluorinated precursors like 2-(Difluoromethyl)-5-fluorobenzonitrile is a key application in preclinical and clinical research. Standard methods for introducing ¹⁸F onto an aromatic ring include nucleophilic aromatic substitution (SₙAr) on activated rings or the use of diaryliodonium salt precursors for non-activated rings. nih.gov The isotopic labeling of the cancer drug Crizotinib, which contains a fluorine atom on an electron-rich ring, was achieved using a spirocyclic hypervalent iodine precursor, demonstrating a viable strategy for challenging labeling reactions. researchgate.net Such established radiolabeling principles could be applied to 2-(Difluoromethyl)-5-fluorobenzonitrile to generate ¹⁸F-labeled research tools for PET imaging studies. nih.govmdpi.comresearchgate.net

¹⁸F-Labeling Strategies for Positron Emission Tomography Probe Development

The development of novel PET probes is crucial for non-invasive imaging and the study of biochemical processes in vivo. The radionuclide fluorine-18 (¹⁸F) is favored for PET due to its optimal half-life (109.8 minutes) and low positron energy (0.635 MeV), which allows for high-resolution imaging. nih.gov The presence of a difluoromethyl (-CHF₂) group and a fluorine atom on the aromatic ring of 2-(Difluoromethyl)-5-fluorobenzonitrile presents distinct opportunities for ¹⁸F-labeling.

One potential strategy involves the late-stage radiofluorination of a suitable precursor to introduce the ¹⁸F isotope. The challenge lies in developing methods that can efficiently incorporate ¹⁸F into the difluoromethyl group or onto the aromatic ring of a complex molecule under mild conditions. nih.gov

Strategies for ¹⁸F-Labeling:

Nucleophilic Aromatic Substitution (SₙAr): The existing fluorine atom on the benzonitrile (B105546) ring could theoretically be replaced by ¹⁸F. However, this requires activation by strong electron-withdrawing groups, and the cyano group's activating influence might be insufficient for an efficient reaction, which often requires harsh conditions that many complex molecules cannot tolerate. radiologykey.com

Radiodifluoromethylation: A more promising approach involves methods developed for the direct introduction of an [¹⁸F]CF₂H group. Recent advancements have focused on creating [¹⁸F]difluorocarbene or using frustrated Lewis pair-mediated C-¹⁸F bond formation to label molecules. nih.gov These methods could potentially be adapted to synthesize [¹⁸F]2-(Difluoromethyl)-5-fluorobenzonitrile from a non-radioactive precursor.

Prosthetic Group Labeling: An alternative involves using a small, pre-labeled [¹⁸F]fluoroaromatic or [¹⁸F]fluoroalkyl prosthetic group that can be attached to a derivative of the target molecule. radiologykey.comnih.gov For instance, a precursor of 2-(Difluoromethyl)-5-fluorobenzonitrile could be functionalized to react with an ¹⁸F-labeled synthon.

The successful radiolabeling of this compound would yield a PET probe whose pharmacokinetics and target engagement could be studied in real-time, providing invaluable data for drug development and diagnostics.

Structure-Activity Relationship (SAR) Investigations from a Chemical Design Perspective

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov The 2-(Difluoromethyl)-5-fluorobenzonitrile scaffold contains several key features that can be systematically modified to probe interactions with biological targets and optimize properties like potency, selectivity, and metabolic stability.

The difluoromethyl (CF₂H) group is a particularly interesting substituent in drug design. It is considered a lipophilic bioisostere of hydroxyl (-OH) or thiol (-SH) groups and can act as a hydrogen bond donor, which can enhance binding affinity to target proteins. nih.govnih.gov The nitrile (C≡N) group is a versatile functional group that can act as a hydrogen bond acceptor and is often found in approved pharmaceuticals. wikipedia.org The fluorine atom on the benzene (B151609) ring can modulate the molecule's electronic properties, lipophilicity, and metabolic stability.

Hypothetical SAR Exploration:

A hypothetical SAR study on derivatives of 2-(Difluoromethyl)-5-fluorobenzonitrile could involve the modifications outlined in the table below. Each modification would provide insight into the structural requirements for a desired biological effect.

| Modification Site | Structural Change | Potential Impact on Activity/Properties |

| Difluoromethyl Group | Replacement with -CH₃, -CF₃, -OH | Probes the importance of the hydrogen bond donor capability and lipophilicity of the -CHF₂ group. |

| Benzene Ring | Shifting the position of the -CHF₂ or -F group | Determines the optimal substitution pattern for target binding. |

| Fluorine Atom | Replacement with -H, -Cl, -CH₃ | Evaluates the role of the fluorine atom in target interaction and metabolic stability. |

| Nitrile Group | Conversion to -CONH₂, -COOH, tetrazole | Investigates the necessity of the nitrile group for activity and its potential role as a hydrogen bond acceptor. |

By synthesizing and testing a library of such analogs, researchers could build a comprehensive SAR model. This model would guide the design of more potent and selective compounds, for example, inhibitors for a specific enzyme or ligands for a receptor, where this chemical scaffold shows initial promise. The insights gained would be critical for advancing a lead compound through the drug discovery pipeline.

Analytical and Spectroscopic Characterization Techniques for 2 Difluoromethyl 5 Fluorobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(Difluoromethyl)-5-fluorobenzonitrile in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and environment.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The aromatic protons will appear as complex multiplets in the typical aromatic region (δ 7.0-8.0 ppm). The single proton of the difluoromethyl (-CHF₂) group is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). This triplet would likely be found significantly downfield.

¹³C NMR: The ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the δ 115-120 ppm region. The aromatic carbons will resonate between δ 110-140 ppm, with their exact shifts influenced by the fluorine and difluoromethyl substituents. The carbon of the difluoromethyl group will be split into a triplet by the two attached fluorine atoms (¹JCF).

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative. It is expected to show two distinct signals. One signal will correspond to the single fluorine atom on the aromatic ring. The other signal, corresponding to the difluoromethyl group, will appear as a doublet due to coupling with the geminal proton (²JFH). The geminal F-F coupling constant (²JFF) in N-CHF₂ derivatives can be around 225 Hz. nih.gov Chemical shifts are reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). ucsb.edu

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.5 - 7.9 | m | - | Ar-H |

| ¹H | ~6.8 - 7.2 | t | ²JHF ≈ 55-60 | -CHF₂ |

| ¹³C | ~115 - 120 | s | - | -C≡N |

| ¹³C | ~110 - 145 | m (with C-F couplings) | - | Ar-C |

| ¹³C | ~110 - 120 | t | ¹JCF ≈ 240-250 | -CHF₂ |

| ¹⁹F | ~(-105 to -115) | m | - | Ar-F |

| ¹⁹F | ~(-90 to -95) | d | ²JFH ≈ 55-60 | -CHF₂ |

Advanced Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation patterns of the molecule, which can provide additional structural verification. Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), the compound's identity can be confirmed. rsc.org

For 2-(Difluoromethyl)-5-fluorobenzonitrile, the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of 171, corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₄F₃N) with high accuracy.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for this molecule would likely include:

Loss of a fluorine radical (•F) to give a fragment at m/z 152.

Loss of the difluoromethyl radical (•CHF₂) to yield a fragment at m/z 120.

Cleavage of the nitrile group.

| m/z | Predicted Fragment Ion | Identity |

|---|---|---|

| 171 | [C₈H₄F₃N]⁺• | Molecular Ion [M]⁺• |

| 152 | [M - F]⁺ | Loss of Fluorine |

| 120 | [M - CHF₂]⁺ | Loss of Difluoromethyl group |

| 94 | [C₆H₃F]⁺• | Fluorobenzene radical cation after loss of HCN and CHF₂ |

X-ray Diffraction Analysis for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding or π-π stacking, in the crystal lattice. mdpi.commdpi.com

For 2-(Difluoromethyl)-5-fluorobenzonitrile, obtaining a single crystal suitable for X-ray analysis would allow for the unequivocal confirmation of its structure. The analysis would reveal the planarity of the benzonitrile (B105546) ring and the torsional angles associated with the difluoromethyl group. While the crystal structures of related compounds like 2-amino-4-chlorobenzonitrile (B1265954) and various fluorinated benzamides have been reported, specific crystallographic data for 2-(Difluoromethyl)-5-fluorobenzonitrile is not currently available in public databases. mdpi.comanalis.com.my The determination of its crystal structure would be a valuable contribution to the structural chemistry of fluorinated aromatic compounds.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. asianjournalofphysics.comnih.gov

The spectrum of 2-(Difluoromethyl)-5-fluorobenzonitrile is expected to show several characteristic absorption bands:

Nitrile (C≡N) stretch: A sharp, intense band is expected in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for nitriles. nih.gov

C-F stretches: Strong absorptions corresponding to the aryl C-F bond and the C-F bonds of the difluoromethyl group are expected in the 1100-1300 cm⁻¹ region.

Aromatic C=C stretches: Multiple bands of variable intensity will appear in the 1400-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-H stretch: A band corresponding to the C-H stretch of the difluoromethyl group would be observed around 3000-3100 cm⁻¹.

Aromatic C-H stretches: These typically appear above 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C≡N bond. researchgate.netglobalresearchonline.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H stretch | 3050 - 3150 | FTIR, Raman |

| Aliphatic C-H stretch (-CHF₂) | ~3010 | FTIR, Raman |

| Nitrile (C≡N) stretch | 2220 - 2240 | FTIR, Raman |

| Aromatic C=C stretch | 1400 - 1600 | FTIR, Raman |

| C-F stretch (Aryl & Aliphatic) | 1100 - 1300 | FTIR |

| Aromatic C-H bend (out-of-plane) | 750 - 900 | FTIR |

Chromatographic Methods (GC, HPLC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating 2-(Difluoromethyl)-5-fluorobenzonitrile from starting materials, by-products, and solvents, thereby assessing its purity. google.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

Gas Chromatography (GC): Due to its volatility, 2-(Difluoromethyl)-5-fluorobenzonitrile is well-suited for GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would be used for separation. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. GC is invaluable for monitoring the progress of the synthesis reaction and for final purity checks. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity analysis. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is typically used. Detection is commonly performed with a UV detector, set to a wavelength where the benzonitrile chromophore absorbs strongly. HPLC can be used to determine the percentage purity of the final product.

Future Research Directions and Emerging Paradigms in 2 Difluoromethyl 5 Fluorobenzonitrile Chemistry

Innovative Synthetic Strategies for Enhanced Sustainability and Efficiency

The development of environmentally benign and resource-efficient synthetic methods is a cornerstone of modern chemistry. Future efforts in the synthesis of 2-(difluoromethyl)-5-fluorobenzonitrile will likely pivot towards green chemistry principles to minimize waste, reduce energy consumption, and utilize safer reagents.

Key areas of development include:

Continuous Flow Methodologies: Shifting from traditional batch processing to continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. For the synthesis of fluorinated compounds, flow chemistry allows for the safe handling of hazardous reagents and precise control over reaction parameters like temperature and pressure. A potential route for investigation is the continuous flow difluoromethylation using fluoroform (CHF₃), a readily available and cost-effective C1 building block. rsc.orgresearchgate.net This approach could provide a more atom-efficient and sustainable alternative to conventional methods.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in many organic transformations. sruc.ac.uk Exploring microwave-assisted protocols for the key bond-forming steps in the synthesis of 2-(difluoromethyl)-5-fluorobenzonitrile could lead to more efficient and scalable processes. Traditional methods often require harsh conditions and long reaction times, which can be mitigated by this technology. sruc.ac.uk

A comparative look at traditional versus potential green synthetic approaches highlights the drive towards sustainability.

Table 1: Comparison of Synthetic Paradigms for Fluorinated Benzonitriles

| Synthetic Strategy | Key Features | Potential Advantages for Sustainability | Challenges |

|---|---|---|---|

| Traditional Batch Synthesis | Multi-step reactions, use of stoichiometric reagents, solvent-intensive workups. | Well-established procedures. | High energy consumption, significant waste generation, potential for hazardous byproducts. sruc.ac.uk |

| Continuous Flow Synthesis | Reactions occur in a continuously flowing stream within a microreactor. | Enhanced safety, superior heat and mass transfer, easy scalability, potential for automation. rsc.org | Requires specialized equipment, potential for channel clogging. |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Drastically reduced reaction times, improved yields, often milder conditions. sruc.ac.uk | Scalability can be challenging, potential for localized overheating. |

| Direct C-H Functionalization | Forms C-F or C-CF₂H bonds directly from C-H bonds. | High atom economy, reduces synthetic steps, minimizes pre-functionalization. rsc.org | Achieving high regioselectivity and catalyst efficiency remains a key challenge. |

Exploration of Novel Catalytic Systems for Fluorination and Derivatization

Catalysis is central to advancing the chemistry of 2-(difluoromethyl)-5-fluorobenzonitrile, enabling both its efficient synthesis and its conversion into more complex derivatives. Future research will likely focus on discovering and optimizing catalytic systems that offer greater selectivity, broader substrate scope, and milder reaction conditions.

Emerging catalytic frontiers include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. researchgate.net This technology could be applied to the difluoromethylation of the aromatic ring or for subsequent derivatizations. For instance, a photoredox-catalyzed coupling reaction could link the 2-(difluoromethyl)-5-fluorobenzonitrile core to other functional molecules.

Transition Metal Catalysis: Transition metals like palladium, copper, and nickel are workhorses in cross-coupling chemistry. mdpi.comgoogle.com Future work could involve developing novel ligand-metal complexes for the derivatization of 2-(difluoromethyl)-5-fluorobenzonitrile. For example, palladium-catalyzed cyanation of a corresponding aryl halide is a common route to benzonitriles. google.com Similarly, the C-F bond or other positions on the ring could be targeted for cross-coupling reactions to build molecular complexity.

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, which is highly desirable in pharmaceutical synthesis to avoid metal contamination. Chiral organocatalysts could be employed for enantioselective transformations of derivatives of 2-(difluoromethyl)-5-fluorobenzonitrile. mdpi.com

Table 2: Modern Catalytic Systems for Potential Application

| Catalytic System | Reaction Type | Potential Application to Target Compound | Reference |

|---|---|---|---|

| Photoredox Catalysis (e.g., 4CzIPN) | Radical generation, C-H functionalization | Direct difluoromethylation or derivatization under mild, light-induced conditions. | researchgate.net |

| Palladium-based Catalysts | Cross-coupling (e.g., Buchwald-Hartwig, Suzuki) | Derivatization of the aromatic ring at other positions. | ossila.com |

| Nickel-based Catalysts | Cyanation of aryl halides | Synthesis of the benzonitrile (B105546) moiety from a halogenated precursor. | google.com |

| Organocatalysts (e.g., isothiourea) | Asymmetric synthesis, fluorination | Enantioselective derivatization of the core structure. | mdpi.com |

Synergistic Approaches between Synthetic and Computational Chemistry

The integration of computational chemistry with synthetic experimentation is a powerful paradigm for accelerating discovery. Density Functional Theory (DFT) and other computational methods can provide deep mechanistic insights, predict reactivity, and guide the rational design of experiments.

For 2-(difluoromethyl)-5-fluorobenzonitrile, this synergy can be applied to:

Mechanistic Elucidation: Computational studies can model reaction pathways to understand the mechanisms of fluorination and derivatization reactions. For example, DFT calculations can help elucidate the transition states in catalytic cycles, explaining observed regioselectivity or reactivity patterns. researchgate.netresearchgate.net

Predicting Molecular Properties: The electronic properties of 2-(difluoromethyl)-5-fluorobenzonitrile and its derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated. researchgate.netrsc.org This information is crucial for predicting their potential in applications like organic electronics.

Catalyst Design: Computational screening can be used to design more efficient catalysts by modeling the interaction between the catalyst, substrate, and reagents, thereby reducing the amount of empirical laboratory work required.

This integrated approach allows for a more hypothesis-driven research process, saving time and resources while deepening the fundamental understanding of the chemical systems at play.

Expanding the Scope of Applications in Advanced Functional Materials

The unique electronic properties conferred by the difluoromethyl and fluoro substituents make 2-(difluoromethyl)-5-fluorobenzonitrile an attractive building block for advanced functional materials. researchgate.net Fluorination is known to lower both HOMO and LUMO energy levels, which can enhance electron injection and improve the stability of organic electronic materials. rsc.org

Future research is expected to explore the incorporation of this scaffold into:

Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives are key components of molecules exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for highly efficient OLEDs. ossila.com The specific substitution pattern of 2-(difluoromethyl)-5-fluorobenzonitrile could be used to fine-tune the photophysical properties of new TADF emitters.

Organic Field-Effect Transistors (OFETs): The introduction of fluorine can influence the solid-state packing of organic semiconductors, which is critical for charge transport. rsc.org The difluoromethyl group could be leveraged to control intermolecular interactions and promote favorable π-stacking for enhanced charge carrier mobility in OFETs.

Liquid Crystals: The high polarity and specific shape of fluorinated benzonitriles can be advantageous in the design of new liquid crystalline materials with tailored dielectric anisotropy and other desirable properties.

High-Performance Polymers: Incorporation of the 2-(difluoromethyl)-5-fluorobenzonitrile moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific dielectric properties, making them suitable for advanced engineering applications.

The exploration of these applications will bridge fundamental organic synthesis with materials science, potentially unlocking new technologies based on the unique properties of this fluorinated compound.

Q & A

Basic: What are the standard synthetic routes for 2-(difluoromethyl)-5-fluorobenzonitrile, and what catalysts or conditions are critical for high yields?

Answer:

The synthesis typically involves halogen exchange or substitution reactions. A common approach is the fluorination of precursor benzonitriles using agents like KF or CsF under palladium catalysis (e.g., Pd(OAc)₂) in polar aprotic solvents (DMF, DMSO) at 80–120°C . For difluoromethylation, reagents such as ClCF₂H or BrCF₂CO₂Et are employed, often with copper or nickel catalysts to promote C–F bond formation . Key parameters include:

- Temperature control : Excess heat can lead to decomposition of the nitrile group.

- Catalyst loading : Pd-based systems require 2–5 mol% for optimal turnover .

- Solvent selection : DMF enhances solubility of fluorinated intermediates but may compete in nucleophilic reactions.

Table 1: Example Synthesis Conditions

| Precursor | Reagent/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Fluoro-2-chlorobenzonitrile | KF, Pd(OAc)₂ | DMF | 72 | |

| 2-Bromo-5-fluorobenzonitrile | ClCF₂H, CuI | THF | 65 |

Advanced: How can regioselectivity challenges in electrophilic substitution reactions of 2-(difluoromethyl)-5-fluorobenzonitrile be addressed?

Answer:

Regioselectivity is influenced by electronic effects of the difluoromethyl (-CF₂H) and nitrile (-CN) groups. Computational studies (DFT) show that the -CN group is a strong meta-director, while -CF₂H exhibits moderate ortho/para-directing behavior due to its electron-withdrawing nature . Strategies include:

- Directed metalation : Using directing groups (e.g., boronates) to steer reactions to specific positions.

- Protecting groups : Temporarily blocking the nitrile to alter electronic effects .

- Solvent effects : Polar solvents stabilize transition states for para-substitution over ortho .

Case Study : Nitration of 2-(difluoromethyl)-5-fluorobenzonitrile yields 70% para-nitro product in HNO₃/H₂SO₄ at 0°C, attributed to steric hindrance from -CF₂H .

Basic: What spectroscopic techniques are most effective for characterizing 2-(difluoromethyl)-5-fluorobenzonitrile?

Answer:

- ¹⁹F NMR : Critical for confirming fluorination patterns. The -CF₂H group typically resonates at δ -120 to -125 ppm, while aromatic F appears at δ -110 to -115 ppm .

- ¹³C NMR : The nitrile carbon (C≡N) appears at ~115 ppm; CF₂H carbons are split into quartets (²J₆F ~35 Hz) .

- IR Spectroscopy : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 1100–1250 cm⁻¹ (C–F stretches) .

Table 2: Representative NMR Data (CDCl₃)

| Group | ¹H NMR (δ) | ¹³C NMR (δ) | ¹⁹F NMR (δ) |

|---|---|---|---|

| -CF₂H | 6.2 (t, J=56 Hz) | 112.5 (t) | -122.3 |

| Aromatic F | - | - | -113.8 |

| C≡N | - | 115.2 | - |

Advanced: How does the difluoromethyl group influence the compound’s bioactivity in medicinal chemistry applications?

Answer:

The -CF₂H group enhances metabolic stability and membrane permeability by:

- Reducing basicity : Lowers pKa of adjacent amines, improving blood-brain barrier penetration .

- Hydrogen-bond mimicry : The CF₂H group can act as a bioisostere for -OH or -NH₂, altering target binding without steric bulk .

- Resistance to oxidation : Fluorine’s electronegativity stabilizes against cytochrome P450 degradation .

Example : In kinase inhibitors, 2-(difluoromethyl)-5-fluorobenzonitrile derivatives show 10-fold higher IC₅₀ values compared to non-fluorinated analogs due to enhanced hydrophobic interactions .

Basic: What safety precautions are required when handling 2-(difluoromethyl)-5-fluorobenzonitrile?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of toxic HF byproducts.

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Waste disposal : Neutralize with aqueous Ca(OH)₂ before disposal to bind fluoride ions .

Note : The compound is hygroscopic; store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced: How can computational tools predict reaction pathways for modifying 2-(difluoromethyl)-5-fluorobenzonitrile?

Answer:

- Density Functional Theory (DFT) : Models transition states for substitution reactions, identifying energy barriers and regioselectivity trends .

- Molecular docking : Predicts binding affinities for drug design, leveraging fluorine’s van der Waals interactions .

- Machine learning (ML) : Trained on datasets (e.g., Reaxys) to optimize solvent/catalyst combinations for novel derivatizations .

Case Study : DFT calculations revealed that Pd-catalyzed C–H activation at the 4-position is favored over the 6-position by 8.3 kcal/mol, guiding synthetic planning .

Basic: What are common impurities in 2-(difluoromethyl)-5-fluorobenzonitrile synthesis, and how are they resolved?

Answer:

- Dehalogenation byproducts : E.g., 5-fluorobenzonitrile due to incomplete difluoromethylation. Detected via GC-MS and removed by recrystallization in EtOAc/hexane .

- Hydrolysis products : Benzoic acid derivatives from moisture exposure. Controlled by rigorous drying of reagents .

- Isomeric contaminants : Ortho-substituted impurities minimized by low-temperature reactions .

Table 3: Common Impurities and Remediation

| Impurity | Detection Method | Removal Technique |

|---|---|---|

| 5-Fluorobenzonitrile | GC-MS (m/z 121) | Column chromatography |

| 2-Fluorobenzoic acid | HPLC (RT 4.2 min) | Acid-base extraction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.